N-(3-methoxypyrazin-2-yl)-4-[5-oxo-4-(propan-2-yl)-2-thioxoimidazolidin-1-yl]benzenesulfonamide
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Overview
Description
N-(3-METHOXYPYRAZIN-2-YL)-4-[5-OXO-4-(PROPAN-2-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxypyrazine moiety, an imidazolidinone ring, and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHOXYPYRAZIN-2-YL)-4-[5-OXO-4-(PROPAN-2-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the methoxypyrazine derivative, followed by the formation of the imidazolidinone ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-METHOXYPYRAZIN-2-YL)-4-[5-OXO-4-(PROPAN-2-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The methoxypyrazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted pyrazine derivatives .
Scientific Research Applications
N-(3-METHOXYPYRAZIN-2-YL)-4-[5-OXO-4-(PROPAN-2-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-METHOXYPYRAZIN-2-YL)-4-[5-OXO-4-(PROPAN-2-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- **N-(3-METHOXYPYRAZIN-2-YL)-4-[5-OXO-4-(PROPAN-2-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZENE-1-SULFONAMIDE
- S-METHYL 5-OXO-3-PHENYL-2-PYRAZOLINE-1-THIOIMIDATE HYDRIODIDE
- 3’- (2-METHYL-5-OXO-1-PHENYL-3-PYRAZOLIN-3-YL)-1-HEXADECANESULFONANILIDE
Uniqueness
N-(3-METHOXYPYRAZIN-2-YL)-4-[5-OXO-4-(PROPAN-2-YL)-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZENE-1-SULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C17H19N5O4S2 |
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Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-(3-methoxypyrazin-2-yl)-4-(5-oxo-4-propan-2-yl-2-sulfanylideneimidazolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H19N5O4S2/c1-10(2)13-16(23)22(17(27)20-13)11-4-6-12(7-5-11)28(24,25)21-14-15(26-3)19-9-8-18-14/h4-10,13H,1-3H3,(H,18,21)(H,20,27) |
InChI Key |
FWDXYNXZOYAVMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC |
Origin of Product |
United States |
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